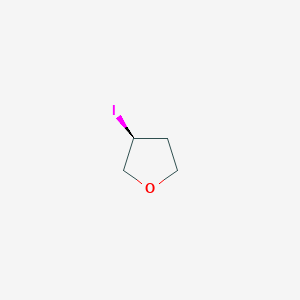

(3S)-3-Iodooxolane

Übersicht

Beschreibung

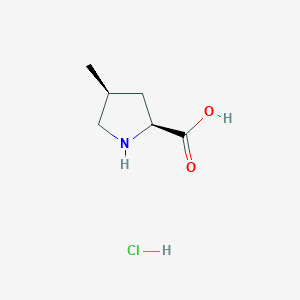

(3S)-3-Iodooxolane, also known as 3-iodooxolane, is an organic compound with the molecular formula C3H6IO. This compound is an important intermediate in organic synthesis and is used in a variety of applications, including the synthesis of pharmaceuticals and organic compounds. It is an important tool for researchers, as it can be used to create a wide range of compounds, from simple molecules to complex polymers. In addition, it can be used to study the structure and properties of molecules and to develop new materials.

Wissenschaftliche Forschungsanwendungen

Liquid Crystals : (3S)-3-Iodooxolane derivatives enhance the dielectric anisotropy and birefringence in liquid crystals, making them suitable for use in electronic displays and other applications (Chen et al., 2015).

Chemical Production : A new process using 1,3-dioxolane for producing important chemical materials from aqueous formaldehyde solution and ethylene glycol has been optimized for efficiency and environmental benefits (Pan et al., 2020).

Solar Energy : The use of 1,3-dioxolane derivatives in dye-sensitized solar cells has been explored, particularly in iodine-free redox electrolytes, offering potential improvements in solar energy conversion (Burschka et al., 2012).

Organic Synthesis : Enantiopure (2S,3S)- or (2R,3S)-2-Halomethyl-1,2-epoxyalkan-3-amines, derived from compounds like (3S)-3-Iodooxolane, have been synthesized and shown to have applications in the creation of chiral unsaturated 1,3-aminoalcohols and other compounds (Barluenga et al., 1999).

Electrochemical Applications : Studies on the iodide/triiodide/iodine redox system, relevant to (3S)-3-Iodooxolane chemistry, have implications for electrochemical applications like dye-sensitized solar cells (Bentley et al., 2015).

Polyvalent Iodine Chemistry : The chemistry of polyvalent iodine compounds, including those related to (3S)-3-Iodooxolane, has seen significant growth due to their oxidizing properties and environmental friendliness. They are commonly used in organic synthesis (Zhdankin & Stang, 2008).

Animal Testing Alternatives : The “3 Rs” principle (Replacement, Reduction, Refinement) in animal testing, though not directly related to (3S)-3-Iodooxolane, is a cornerstone in current animal research guidelines, influencing the development of alternative methods and ensuring ethical considerations (Graham & Prescott, 2015).

CT Imaging : Iodine-based contrast agents, possibly including derivatives of (3S)-3-Iodooxolane, are emerging tools in CT imaging for visualizing soft tissues in metazoans, offering rapid, high-resolution, 3-D imaging capabilities (Gignac et al., 2016).

Battery Technology : The use of 1,3-dioxolane has been studied to improve the interfacial characteristics of lithium anodes in batteries, enhancing discharge performance and cyclability (Ding et al., 2006).

Oxidation Kinetics : Research on the oxidation of 1,3-dioxolane provides insights into its potential as a biofuel, contributing to our understanding of combustion processes and the development of sustainable energy sources (Wildenberg et al., 2020).

Eigenschaften

IUPAC Name |

(3S)-3-iodooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO/c5-4-1-2-6-3-4/h4H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIQORJIKOPRCG-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680194 | |

| Record name | (3S)-3-Iodooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-Iodooxolane | |

CAS RN |

918439-76-6 | |

| Record name | (3S)-3-Iodooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1392966.png)

![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1392967.png)

![3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1392978.png)